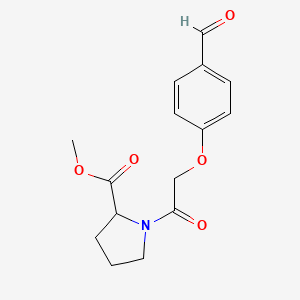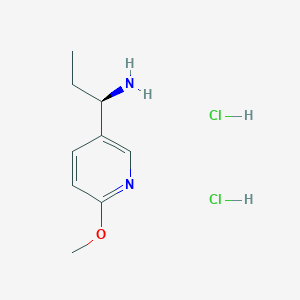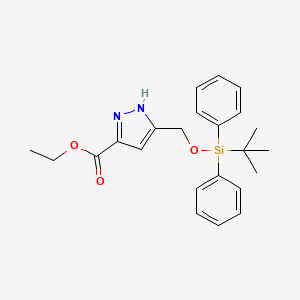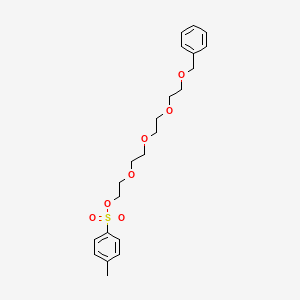
Benzyl-PEG4-Ots
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG4-Ots, also known as Benzyl-PEG4-p-toluenesulfonate, is a compound widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a polyethylene glycol (PEG)-based linker, facilitating the connection between two ligands in PROTAC molecules. These molecules are designed to harness the ubiquitin-proteasome system for targeted protein degradation, making this compound a crucial component in modern drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl-PEG4-Ots is synthesized through a multi-step process involving the reaction of benzyl alcohol with PEG4 and p-toluenesulfonyl chloride. The general steps include:
Activation of PEG4: PEG4 is first activated by reacting with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This forms PEG4-p-toluenesulfonate.
Coupling with Benzyl Alcohol: The activated PEG4 is then coupled with benzyl alcohol under mild conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-PEG4-Ots primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. Common reactions include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, and alcohols to form various derivatives.
Reduction: The benzyl group can be reduced under specific conditions to yield the corresponding PEG4-alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.
Catalysts: Bases like triethylamine or pyridine.
Major Products:
PEGylated Derivatives: Formed by the substitution of the tosylate group with nucleophiles.
Reduced Products: Formed by the reduction of the benzyl group
Applications De Recherche Scientifique
Benzyl-PEG4-Ots is extensively used in various fields of scientific research:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Plays a role in drug discovery, particularly in the design of targeted cancer therapies.
Industry: Utilized in the production of advanced materials and bioconjugates
Mécanisme D'action
Benzyl-PEG4-Ots functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One ligand of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other ligand recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
This process leverages the cell’s natural protein degradation machinery to selectively remove unwanted or disease-causing proteins .
Comparaison Avec Des Composés Similaires
Benzyl-PEG4-Ots is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Benzyl-PEG2-Ots: A shorter PEG linker with similar properties but different spatial configuration.
Benzyl-PEG6-Ots: A longer PEG linker offering more flexibility in PROTAC design.
Benzyl-PEG4-NHS: Another PEG-based linker with a different reactive group (N-hydroxysuccinimide ester) for coupling with amines.
Each of these compounds offers distinct advantages depending on the specific requirements of the PROTAC being synthesized .
Propriétés
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKAUDYAZGYGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
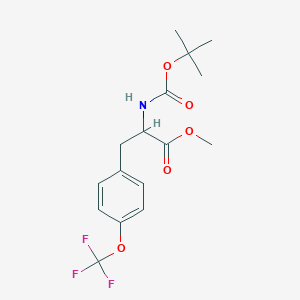
![6-chloro-3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105037.png)
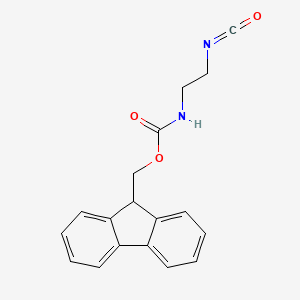
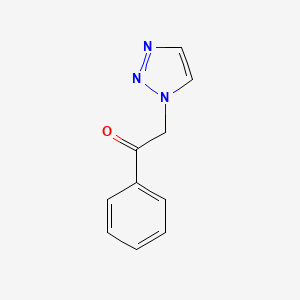
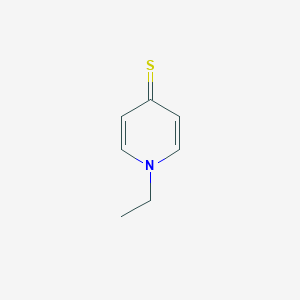
![N'-([1,1'-Biphenyl]-4-ylmethylene)-4-methylbenzenesulfonohydrazide](/img/structure/B8105063.png)
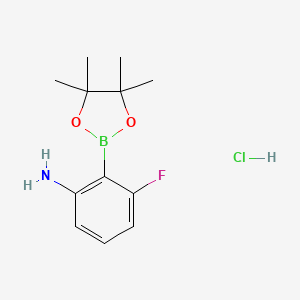
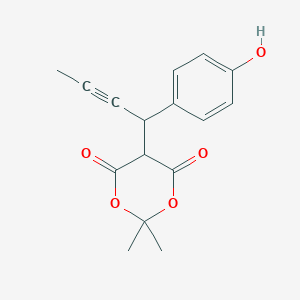
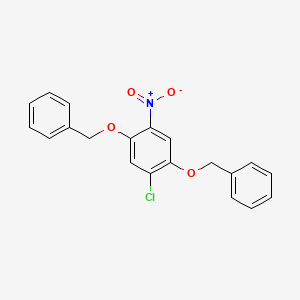
![6-chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105086.png)
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105114.png)
